molecular formula C11H12O3 B3379082 4-Ethoxycinnamic Acid CAS No. 151539-70-7

4-Ethoxycinnamic Acid

Cat. No.: B3379082
CAS No.: 151539-70-7
M. Wt: 192.21 g/mol
InChI Key: DZLOUWYGNATKKZ-VMPITWQZSA-N
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Description

4-Ethoxycinnamic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of cinnamic acid, where the phenyl ring is substituted with an ethoxy group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxycinnamic acid can be synthesized through several methods. One common method involves the reaction of the corresponding aryl aldehyde with malonic acid . The reaction typically proceeds under basic conditions, often using a base such as potassium carbonate in methanol, followed by reflux for several hours . Another method involves the esterification of 4-hydroxycinnamic acid with ethanol under acidic conditions to form the ethyl ester, which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into the corresponding alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-ethoxybenzoic acid, while reduction may produce 4-ethoxybenzyl alcohol.

Scientific Research Applications

4-Ethoxycinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound, which lacks the ethoxy substitution.

    4-Methoxycinnamic Acid: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Hydroxycinnamic Acid: Contains a hydroxyl group at the para position instead of an ethoxy group.

Uniqueness: 4-Ethoxycinnamic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can affect its solubility, stability, and interaction with biological targets, making it distinct from other cinnamic acid derivatives .

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOUWYGNATKKZ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2373-79-7
Record name 4-Ethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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